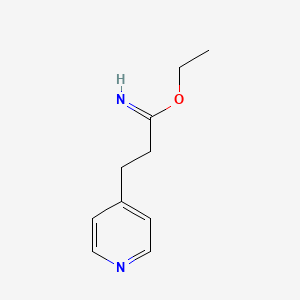

Ethyl 3-(pyridin-4-yl)propanimidate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(pyridin-4-yl)propanimidate can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with ethyl 3-aminopropanoate under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as trifluoromethanesulfonic acid, and is carried out at elevated temperatures (120-160°C) for an extended period (16-20 hours) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyridin-4-yl)propanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(pyridin-4-yl)propanimidate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(pyridin-4-yl)propanimidate involves its interaction with specific molecular targets. In biological systems, it can inhibit quorum sensing pathways in bacteria, thereby preventing biofilm formation and bacterial communication . In cancer research, it may target specific cellular pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Ethyl 3-(pyridin-4-yl)propanimidate can be compared with other pyridine derivatives:

Ethyl 3-(pyridin-2-ylthio)propanoate: Similar structure but with a sulfur atom in place of the nitrogen atom.

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex derivative with additional functional groups.

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Used as anti-tubercular agents.

Biological Activity

Ethyl 3-(pyridin-4-yl)propanimidate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 178.23 g/mol. The compound features a pyridine ring at the 4-position, which is crucial for its biological activity. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, potentially leading to various therapeutic effects. Molecular docking studies have been employed to predict these interactions, providing insights into the compound's mechanism of action.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.

- Anticancer Research : In a study focusing on colorectal cancer, this compound was shown to inhibit cell proliferation by up to 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 3-(pyridin-2-yl)propanimidate | Similar propanimidate structure | Different position of pyridine attachment |

| Ethyl 3-amino-3-(pyridin-2-yl)propanoate | Contains an amino group instead of imine | Potentially different biological activities |

| N-(pyridin-4-yl)propanamide | Contains a propanamide structure | Different pyridine substitution affecting reactivity |

This table highlights how structural variations influence the biological activities of these compounds, emphasizing the unique position of this compound within its chemical class .

Properties

IUPAC Name |

ethyl 3-pyridin-4-ylpropanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h5-8,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYORJVXLARBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695312 | |

| Record name | Ethyl 3-(pyridin-4-yl)propanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-13-7 | |

| Record name | Ethyl 3-(pyridin-4-yl)propanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.